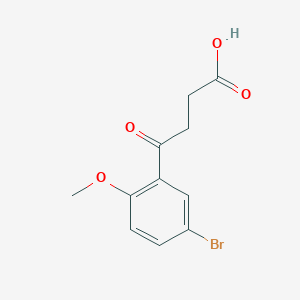
4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely an aromatic compound due to the presence of a phenyl group (a variant of a benzene ring). It also has a bromo group attached to the phenyl ring, which could make it reactive in certain conditions. The methoxy group (-OCH3) and the oxobutanoic acid group (-COOH) could also confer certain properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a bromine atom, a methoxy group, and an oxobutanoic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions .Chemical Reactions Analysis
The bromine atom in this compound could potentially make it reactive in certain conditions, particularly in reactions that involve substitution of the bromine atom. The oxobutanoic acid group could also participate in reactions, particularly those that involve carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic structure, the presence of the bromine atom, and the oxobutanoic acid group. It would likely be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Compounds Synthesis and Testing
- Musser et al. (1987) synthesized novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including compounds similar to 4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid. These were tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase and as inhibitors of leukotriene D4 induced bronchospasm, showing significant activity in vivo (Musser et al., 1987).
Radical Scavenging Activity
- Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, structurally related to this compound. These compounds displayed potent scavenging activity against DPPH radicals, indicating potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Synthesis and Photochemical Studies
- Álvaro et al. (1987) explored new photochemical approaches to synthesize chromones, including compounds structurally akin to this compound. Their work provided insights into the preparation of chromone precursors, highlighting the compound's utility in organic synthesis (Álvaro et al., 1987).
Interaction with Biological Molecules
- Amalʼchieva et al. (2022) studied the reactions of 4-oxobutanoic acids with 2-(aminophenyl)methanol, leading to the formation of various benzopyrroloxazine derivatives. This research sheds light on the potential of 4-oxobutanoic acid derivatives in synthesizing complex organic compounds (Amalʼchieva et al., 2022).
Novel Surfactant Synthesis
- Chen et al. (2013) synthesized a new surfactant, 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, using a copper-catalyzed cross-coupling reaction. The study demonstrates the surfactant's unique properties, including its ability to form large-diameter premicellar aggregations (Chen et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMLZSXCPZIHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate](/img/structure/B2567405.png)
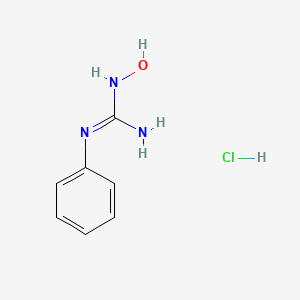
![2-amino-1-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2567408.png)
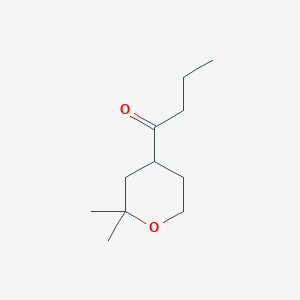
![3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2567413.png)
![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2567415.png)

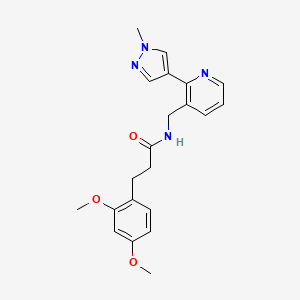

![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2567419.png)
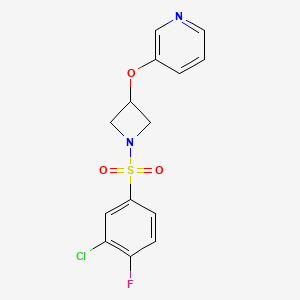

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2567423.png)
![3,5-Dimethyl-4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,2-oxazole](/img/structure/B2567425.png)
